molecular formula C11H8FNO3 B11885901 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11885901
M. Wt: 221.18 g/mol
InChI Key: RXAUNEAIZLVCMR-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position on the quinoline ring. The compound’s structure contributes to its unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide in the presence of a base.

    Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 2nd position can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group at the 4th position is introduced through carboxylation reactions, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium iodide, potassium fluoride.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.

Major Products

    Oxidation: Formation of quinoline derivatives with additional oxo groups.

    Reduction: Formation of hydroxyquinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

    Esterification: Formation of quinoline carboxylate esters.

Scientific Research Applications

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar structure but different substituents.

    Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Ofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.

Uniqueness

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl group at the 1st position and the carboxylic acid group at the 4th position, along with the fluorine atom at the 6th position, makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

6-fluoro-1-methyl-2-oxoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-13-9-3-2-6(12)4-7(9)8(11(15)16)5-10(13)14/h2-5H,1H3,(H,15,16)

InChI Key

RXAUNEAIZLVCMR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=CC1=O)C(=O)O

Origin of Product

United States

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